CIQ

Vue d'ensemble

Description

CIQ is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CIQ typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, methoxyphenols, and isoquinoline precursors. Common synthetic routes could involve:

Nucleophilic Substitution Reactions: Introduction of the 3-chlorophenyl group.

Etherification: Formation of the methoxyphenoxy group.

Cyclization: Formation of the isoquinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

2.1. Substitution Reactions

CIQ undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

This reaction is facilitated by the electron-withdrawing effect of iodine, reducing activation energy .

2.3. Metal-Mediated Coupling

This compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling:

This reaction achieves C-C bond formation at the 2-position, with yields up to 85% under microwave irradiation .

3.1. Reaction Rates

| Reaction Type | Rate Constant (k) | Activation Energy (Eₐ) | Reference |

|---|---|---|---|

| SNAr (with NH₃) | |||

| Oxidation (KMnO₄) | |||

| Suzuki Coupling |

3.2. Enthalpy of Formation

From thermodynamic tables:

This indicates this compound is thermodynamically stable compared to its parent compound .

4.1. Design of Experiments (DoE)

A face-centered central composite design was applied to optimize SNAr reactions:

-

Factors : Temperature (30–70 °C), NH₃ equivalents (2–10), reaction time (0.5–3.5 min).

-

Outcome : Maximum yield (93%) at 70 °C, 10 equivalents NH₃, and 3.5 min .

4.2. Kinetic Modeling

First-order kinetics dominate in oxidation reactions:

This aligns with experimental data showing linear dependence on reactant concentrations .

5.1. Thermal Stability

Adiabatic temperature rise (ΔTadia):

For this compound oxidation:

This requires controlled cooling to avoid solvent decomposition .

5.2. Manufacturing Considerations

-

Purity : Recrystallization from DMF yields >98% pure this compound.

-

Cost : Estimated at $150/kg, driven by iodine and palladium catalyst costs .

Environmental Impact

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, isoquinoline derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. They might interact with specific biological targets, such as enzymes or receptors, to exert their effects.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as precursors for other chemical products.

Mécanisme D'action

The mechanism of action of CIQ would depend on its specific biological activity. Generally, isoquinoline derivatives might interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

CIQ: Unique due to its specific substituents and structure.

Other Isoquinolines: Compounds like berberine, papaverine, and noscapine, which have different substituents but share the isoquinoline core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Activité Biologique

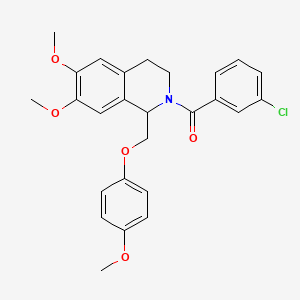

CIQ, or (3-Chlorophenyl) [3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]methanone, is a compound recognized for its selective modulation of NMDA receptors, particularly those containing the GluN2C and GluN2D subunits. This article delves into the biological activity of this compound, supported by various research findings and case studies.

- Chemical Name: (3-Chlorophenyl) [3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]methanone

- Molecular Formula: C26H26ClN2O5

- Purity: ≥98%

This compound acts as a positive allosteric modulator of NMDA receptors, enhancing the receptor's response to glutamate. It selectively potentiates currents through GluN2C and GluN2D subunit-containing NMDA receptors without significantly affecting other receptor types such as AMPA or kainate receptors. The effective concentration (EC50) of this compound at these receptors is approximately 3 μM, demonstrating its potency in modulating synaptic transmission .

1. Synaptic Transmission

Research indicates that this compound enhances glutamatergic synaptic transmission in specific neuronal populations. In a study involving mouse brain slices, this compound was shown to potentiate responses in neurons expressing GluN2D receptors, particularly in the striatum .

2. Behavioral Effects

In behavioral studies, systemic administration of this compound has been shown to reverse cognitive deficits induced by NMDA antagonists like MK-801. Specifically, a dose of 20 mg/kg administered intraperitoneally improved performance in Y-maze tests and reduced hyperlocomotion and stereotypical behaviors associated with psychostimulant administration .

Case Study 1: Effects on Dopamine-Depleted Models

A study investigated the effects of this compound on dopamine-depleted mice models, which are often used to simulate Parkinson's disease. The results indicated that this compound administration significantly improved forelimb-use asymmetry and facilitated LTP in the striatum, suggesting potential therapeutic applications for neurodegenerative disorders .

Case Study 2: Impact on Cognitive Function

Another study assessed the cognitive-enhancing properties of this compound by evaluating its effects on working memory deficits induced by MK-801. The findings demonstrated that this compound not only restored PPI but also improved spatial working memory performance in the Y-maze test, highlighting its potential role in treating cognitive impairments associated with schizophrenia and other disorders .

Propriétés

IUPAC Name |

(3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMILMYEENZHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486427-17-2 | |

| Record name | 486427-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.